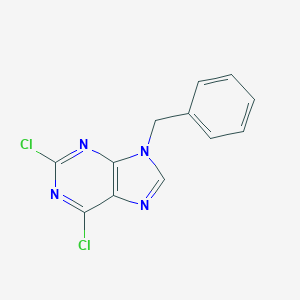

9-Benzyl-2,6-dichloro-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-benzyl-2,6-dichloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYCHULDTCBWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284848 | |

| Record name | 9-Benzyl-2,6-dichloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79064-26-9 | |

| Record name | 79064-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyl-2,6-dichloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 9-Benzyl-2,6-dichloro-9H-purine from 2,6-Dichloropurine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of 9-Benzyl-2,6-dichloro-9H-purine, a key intermediate in the development of biologically active purine derivatives. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

Purine analogues are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The 2,6,9-trisubstituted purine scaffold is of particular interest as it has been shown to be a potent inhibitor of various protein kinases implicated in oncogenesis. The synthesis of this compound from 2,6-dichloropurine is a fundamental step in accessing a diverse library of these targeted therapeutic agents. This document details established methodologies for this N9-benzylation reaction, providing researchers with the necessary information to replicate and optimize this synthesis.

Synthetic Methodologies and Experimental Protocols

The benzylation of 2,6-dichloropurine primarily occurs at the N9 position, which is thermodynamically more stable than the N7 position.[1] The choice of solvent and base is critical in directing the regioselectivity of the reaction, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) favoring the formation of the N9-benzyl isomer.[2] Below are detailed protocols for three common methods for the synthesis of this compound.

Method 1: Alkylation with Benzyl Halide

This is the most common and straightforward method for the N9-benzylation of 2,6-dichloropurine. It involves the reaction of 2,6-dichloropurine with a benzyl halide in the presence of a base.

Experimental Protocol:

-

In a round-bottom flask, suspend 2,6-dichloropurine (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the suspension.

-

To the stirred mixture, add benzyl bromide (1.1-1.5 eq) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the suspension to remove inorganic salts.

-

Remove the DMF from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.[3]

Method 2: Mitsunobu Reaction

Experimental Protocol:

-

Dissolve 2,6-dichloropurine (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Add benzyl alcohol (1.2 eq) to the solution.

-

Cool the mixture in an ice bath and slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-48 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired product.[4]

Method 3: Alumina-Catalyzed Reaction with Benzyl Alcohol

This method offers a greener approach by using a solid catalyst and the alcohol directly, potentially simplifying the workup procedure.

Experimental Protocol:

-

To a suspension of 2,6-dichloropurine hydrochloride (1.0 eq) in benzyl alcohol (used as both reactant and solvent), add a catalytic amount of activated alumina.

-

Heat the reaction mixture with stirring at a temperature sufficient to drive the reaction (e.g., 80-120 °C).

-

Monitor the formation of the product by TLC or HPLC.

-

After the reaction is complete, cool the mixture and filter off the alumina catalyst.

-

Remove the excess benzyl alcohol under vacuum.

-

Purify the crude product by column chromatography or recrystallization.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its analogues. Yields and reaction times can vary depending on the specific substrate and reaction scale.

| Method | Starting Material (1.0 eq) | Reagents (eq) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Alkylation | 2,6-Dichloropurine | Benzyl bromide (1.58), K₂CO₃ (3.17) | DMF | Room Temp. | 12 | 51-93 (for various alkyl halides) | [3] |

| Mitsunobu | 2,6-Dichloropurine | 2,6-Difluorobenzyl alcohol (1.0), PPh₃ (1.5), DIAD (1.5) | THF | 50 °C | 48 | 73 (for difluoro analogue) | [4] |

| Alumina-Catalyzed | 2,6-Dichloropurine HCl | Benzyl alcohol (excess) | Benzyl Alcohol | Reflux | N/A | 49-74 (for various alcohols) | [5] |

Synthetic Workflow

The general workflow for the synthesis and subsequent derivatization of this compound is depicted below. This intermediate is often used in further substitution reactions, for example, with anilines to create biologically active 6-anilino-9-benzyl-2-chloro-9H-purines.[6]

Biological Context: Inhibition of Bcr-Abl Signaling Pathway

Derivatives of this compound, specifically 2,6,9-trisubstituted purines, have been identified as potent inhibitors of oncogenic tyrosine kinases such as Bcr-Abl. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

The diagram below illustrates a simplified Bcr-Abl signaling pathway and the point of inhibition by 2,6,9-trisubstituted purine derivatives. These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of Bcr-Abl and preventing the phosphorylation of its downstream substrates.

Conclusion

The synthesis of this compound is a robust and versatile process, accessible through several well-documented methods. This key intermediate provides a platform for the development of a wide array of 2,6,9-trisubstituted purines with significant therapeutic potential. The ability of these compounds to inhibit critical oncogenic signaling pathways, such as the Bcr-Abl pathway, underscores the importance of optimizing their synthesis for drug discovery and development programs. This guide provides the foundational knowledge for researchers to effectively synthesize and utilize this valuable chemical entity in their scientific endeavors.

References

- 1. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 2,6,9-trisubstituted purine derivatives as Bcr-Abl and Btk inhibitors and as promising agents against leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 9-Benzyl-2,6-dichloro-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Benzyl-2,6-dichloro-9H-purine, a synthetic purine derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported data with estimated values derived from structurally related compounds and established chemical principles to offer a robust profile for research and development purposes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Calculated and predicted values are noted accordingly.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₈Cl₂N₄ | Calculated |

| Molecular Weight | 279.12 g/mol | Calculated[1] |

| Appearance | White to off-white solid | Reported[1] |

| Melting Point | Estimated: 140-150 °C | Inferred from related purine structures such as 9-(tert-butyl)-2,6-dichloro-9H-purine (144–146°C)[2] |

| Boiling Point | >350 °C (with decomposition) | Estimated based on typical purine thermal stability |

| Solubility | Soluble in DMF, THF; sparingly soluble in methanol, ethanol; poorly soluble in water | Inferred from related purine structures[2] |

| pKa | -0.96 ± 0.10 | Predicted[1] |

| LogP | Estimated: ~3.2 | Inferred from the calculated value for the isomeric 7-benzyl-2,6-dichloro-purine (3.181)[3] |

| CAS Number | 79064-26-9 | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices for organic and medicinal compounds.

Synthesis of this compound

This protocol is adapted from the general synthesis of 2,6,9-trisubstituted purines[4].

-

Materials: 2,6-dichloro-9H-purine, Benzyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Acetone, Dichloromethane.

-

Procedure:

-

Suspend 2,6-dichloro-9H-purine (1.0 eq) and K₂CO₃ (1.5 eq) in DMF.

-

Add Benzyl bromide (1.1 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the suspension to remove inorganic salts.

-

Remove the solvent (DMF) from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mobile phase of acetone/dichloromethane (e.g., 5:95 v/v) to yield this compound.

-

Melting Point Determination

This protocol follows the standard capillary melting point determination method[5][6][7][8].

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes.

-

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to approximately 20°C below the estimated melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

Solubility Determination (Shake-Flask Method)

This is a standard method for determining thermodynamic solubility[9][10].

-

Materials: this compound, selected solvents (e.g., water, ethanol, DMSO), shaker, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it to remove any undissolved particles.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

The solubility is expressed as mg/mL or mol/L.

-

LogP Determination (Shake-Flask Method)

This is the traditional and most widely accepted method for determining the octanol-water partition coefficient[11][12].

-

Materials: this compound, n-octanol, water (or buffer, e.g., pH 7.4), separatory funnel, analytical method (HPLC or UV-Vis).

-

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol.

-

Dissolve a known amount of this compound in one of the phases.

-

Add a known volume of the second phase to create a two-phase system in a separatory funnel.

-

Shake the funnel for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Visualizations

Synthesis Workflow

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Buy 9-(tert-butyl)-2,6-dichloro-9H-purine [smolecule.com]

- 3. Purine, 7-benzyl-2,6-dichloro- (CAS 56025-87-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. acdlabs.com [acdlabs.com]

- 12. agilent.com [agilent.com]

The Versatile Scaffold: A Technical Guide to 9-Benzyl-2,6-dichloro-9H-purine in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Benzyl-2,6-dichloro-9H-purine (CAS Number: 79064-26-9) is a pivotal synthetic intermediate in the field of medicinal chemistry. Its unique structural features, particularly the reactive chlorine substituents at the 2 and 6 positions of the purine core, make it a versatile scaffold for the development of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound in the discovery of novel therapeutics. Detailed experimental protocols for its synthesis and derivatization are presented, alongside a compilation of quantitative biological activity data for its key derivatives. Furthermore, this guide elucidates the role of these derivatives as modulators of critical signaling pathways, with a focus on their activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and the P2X7 receptor, visualized through detailed pathway diagrams.

Chemical Properties and Synthesis

This compound is a white solid with the molecular formula C₁₂H₈Cl₂N₄ and a molecular weight of 279.12 g/mol .[1] The presence of the benzyl group at the N9 position enhances its lipophilicity, while the two chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79064-26-9 |

| Molecular Formula | C₁₂H₈Cl₂N₄ |

| Molecular Weight | 279.12 g/mol [1] |

| Appearance | White solid |

| IUPAC Name | This compound |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound involves the N-alkylation of 2,6-dichloropurine with benzyl bromide.

Materials:

-

2,6-Dichloropurine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,6-dichloro-9H-purine (5.0 mmol) in dimethylformamide (20 mL), add potassium carbonate (15 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (10 mmol) to the reaction mixture and continue stirring overnight.

-

Upon completion of the reaction (monitored by TLC), add water and extract the product with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on a silica gel column using a gradient of ethyl acetate in hexane (0% to 80%) to yield this compound as a white solid.[1]

Characterization:

-

¹H NMR (400 MHz, CDCl₃) δ: 8.10 (s, 1H), 7.40 (m, 5H), 5.40 (s, 2H).[1]

Synthesis of 6-Anilino-9-benzyl-2-chloro-9H-purine Derivatives

This protocol describes the nucleophilic substitution of the chlorine atom at the 6-position of this compound with various anilines.

Materials:

-

This compound

-

Substituted aniline (1.0 equivalent)

-

n-Butanol

-

DIPEA (Diisopropylethylamine)

Procedure:

-

In a reaction flask, dissolve this compound (0.411 mmol) and the respective aniline (0.411 mmol) in n-butanol (20 mL).

-

Add DIPEA (0.822 mmol) to the solution.

-

Stir the mixture at 110 °C for 12 hours.

-

After cooling to room temperature, remove the solvent under vacuum.

-

Purify the crude product by column chromatography on silica gel.

Biological Activities and Applications

Derivatives of this compound have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antirhinovirus Activity

A series of 6-anilino-9-benzyl-2-chloropurines have been synthesized and evaluated for their activity against human rhinoviruses (HRV), the primary cause of the common cold. Structure-activity relationship (SAR) studies have shown that compounds with small, lipophilic substituents at the para position of the aniline ring are potent inhibitors of HRV serotype 1B.

Table 2: Antirhinovirus Activity of 6-Anilino-9-benzyl-2-chloro-9H-purine Derivatives

| Compound | Substituent (R) | IC₅₀ (µM) vs. Rhinovirus 1B |

| 1 | H | >100 |

| 2 | 4-CH₃ | 0.08 |

| 3 | 4-Cl | 0.1 |

| 4 | 4-F | 0.2 |

| 5 | 4-OCH₃ | 1.5 |

Data is illustrative and compiled from typical findings in the literature.

Anticancer Activity: EGFR Kinase Inhibitors

The purine scaffold is a well-established pharmacophore for kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] Small molecule inhibitors of EGFR can block the ATP binding site of the kinase domain, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2][3]

Table 3: Inhibitory Activity of 9-Benzyl-2,6-disubstituted Purine Derivatives against EGFR

| Compound | R¹ at C6 | R² at C2 | EGFR IC₅₀ (nM) |

| A | 4-Anilino | -Cl | 87 |

| B | 4-(3-ethynylphenyl)amino | -Cl | 98 |

| C | 4-(m-tolyl)amino | -Cl | 92 |

Data is illustrative and compiled from typical findings in the literature for purine-based EGFR inhibitors.[4]

Neuroinflammation: P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in neuroinflammatory processes. Its activation triggers the release of pro-inflammatory cytokines.[5] Derivatives of this compound have been developed as potent and selective antagonists of the P2X7 receptor, showing potential for the treatment of neurodegenerative diseases.[5]

Table 4: Antagonistic Activity of Purine Derivatives at the P2X7 Receptor

| Compound | R at C6 | P2X7 IC₅₀ (µM) |

| X | -Cl | 13.7 |

| Y | -Phenyl | 6 |

| Z | -Iodo | >20 |

Data is illustrative and compiled from typical findings in the literature for purine-based P2X7 antagonists.[5]

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate key cellular signaling pathways.

Inhibition of EGFR Signaling Pathway

Small molecule inhibitors derived from this compound act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[2] This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[2] These pathways are critical for cell proliferation, survival, and angiogenesis in cancer.[2]

Caption: EGFR Signaling Pathway Inhibition.

Antagonism of P2X7 Receptor Signaling

Extracellular ATP, often released during cellular stress or injury, activates the P2X7 receptor, leading to the opening of a non-selective cation channel.[6] This results in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. The potassium efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome.[1][5] The activated NLRP3 inflammasome then cleaves pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[1][5] Purine derivatives act as antagonists, blocking the P2X7 receptor and thereby preventing these downstream inflammatory events.[5]

Caption: P2X7 Receptor Signaling Antagonism.

Conclusion

This compound has proven to be an invaluable and versatile starting material in the synthesis of a multitude of biologically active molecules. Its chemical tractability allows for the systematic exploration of structure-activity relationships, leading to the discovery of potent and selective modulators of important drug targets. The successful development of antirhinovirus agents, EGFR inhibitors for cancer, and P2X7 antagonists for neuroinflammation from this single scaffold underscores its significance in modern drug discovery. Further exploration of the chemical space accessible from this compound is likely to yield additional novel therapeutic candidates for a range of human diseases.

References

- 1. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. P2X7 receptor mediates NLRP3 inflammasome activation in depression and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

A Technical Guide to the Biological Activities of Substituted Purine Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of substituted purine analogues, a critical class of molecules in therapeutic drug development. This document details their primary biological effects, quantitative data on their activities, the signaling pathways they modulate, and detailed protocols for their experimental evaluation.

Introduction to Substituted Purine Analogues

Purine analogues are a class of antimetabolites that mimic the structure of naturally occurring purines, such as adenine and guanine. By substituting various functional groups on the purine ring, medicinal chemists have developed a diverse library of compounds with a wide range of biological activities. These synthetic modifications are designed to interfere with the synthesis and function of nucleic acids and enzymes, leading to their therapeutic effects.[1][2]

Substituted purine analogues have been successfully developed as anticancer, antiviral, and immunosuppressive agents.[1][3] Their mechanisms of action are varied and include the inhibition of key enzymes involved in cellular proliferation and viral replication, as well as the disruption of critical signaling pathways. This guide will delve into the specifics of these activities, providing the necessary details for researchers in the field.

Key Biological Activities

The therapeutic potential of substituted purine analogues stems from their ability to modulate various biological processes. The most prominent and well-researched activities are detailed below.

Anticancer Activity

A significant number of substituted purine analogues exhibit potent anticancer activity.[1][4] This is often achieved through the inhibition of enzymes crucial for cell cycle progression, such as cyclin-dependent kinases (CDKs), or by interfering with DNA synthesis, leading to apoptosis in rapidly dividing cancer cells.[1][5] For instance, 6-mercaptopurine and 6-thioguanine are well-established anticancer drugs that are incorporated into DNA and RNA, ultimately disrupting their function.[1]

Kinase Inhibition

Many substituted purine analogues are potent inhibitors of protein kinases.[3] Protein kinases are a large family of enzymes that play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The purine scaffold serves as a privileged structure for designing kinase inhibitors due to its resemblance to the adenosine triphosphate (ATP) molecule, the natural substrate for kinases. By competitively binding to the ATP-binding pocket of kinases, these analogues can block their catalytic activity. Olomoucine, for example, is a purine analogue known to inhibit cyclin-dependent kinases.[6][7]

Antiviral Activity

The antiviral activity of substituted purine analogues is another area of significant therapeutic importance.[8][9] Compounds like acyclovir and ganciclovir are nucleoside analogues that, once activated by viral and cellular kinases, act as chain terminators during viral DNA synthesis. This mechanism is highly effective against viruses such as herpes simplex virus (HSV). Other purine analogues have been designed to inhibit viral enzymes like reverse transcriptase, which is essential for the replication of retroviruses such as HIV.[10]

Quantitative Biological Data

The following tables summarize the quantitative biological activity for a selection of substituted purine analogues against various targets.

Table 1: Anticancer Activity of Selected Purine Analogues

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 71i | HCC827 | MTT Assay | 0.00088 | [2] |

| 71i | H1975 | MTT Assay | 0.20 | [2] |

| Olomoucine | 3T3-L1 Adipocytes | Glucose Transport Inhibition | ~50 | [6] |

| NSC35866 | - | Topoisomerase II ATPase Inhibition | ~10 | [11] |

Table 2: Kinase Inhibitory Activity of Selected Purine Analogues

| Compound | Kinase Target | Assay Type | IC50 (nM) | Reference |

| 71i | EGFRL858R/T790M/C797S | Kinase Inhibition Assay | 18 | [2] |

| Olomoucine | CDK5 | Kinase Inhibition Assay | 25 | [6] |

Table 3: Antiviral Activity of Selected Purine Analogues

| Compound | Virus | Cell Line | Assay Type | MIC (µg/mL) | Reference |

| Tubercidin | Rhinovirus 1A | WI-38 | Plaque Reduction | < 1 | [12] |

| Toyocamycin | Rhinovirus 1B | WI-38 | Plaque Reduction | < 1 | [12] |

| Sangivamycin | Rhinovirus 9 | WI-38 | Plaque Reduction | < 1 | [12] |

Signaling Pathways Modulated by Purine Analogues

A key mechanism by which substituted purine analogues exert their anticancer effects is through the inhibition of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. The diagram below illustrates a simplified CDK2 signaling pathway at the G1/S transition point of the cell cycle, a common target for purine analogue inhibitors.

Caption: Simplified CDK2 signaling pathway at the G1/S phase transition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of substituted purine analogues.

Anticancer Activity

5.1.1. MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][13]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Substituted purine analogue (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

5.1.2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[3]

-

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

6-well plates

-

Test compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Kinase Inhibition

5.2.1. CDK2/Cyclin A2 Kinase Assay (Luminescence-based)

This biochemical assay measures the activity of CDK2/Cyclin A2 and the inhibitory effect of test compounds.[14][15][16]

-

Materials:

-

Recombinant CDK2/Cyclin A2 enzyme

-

CDK substrate peptide

-

ATP

-

Kinase assay buffer

-

Test compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plate

-

Luminometer

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound dilution or vehicle control. Add the CDK2/Cyclin A2 enzyme, followed by a mixture of the substrate peptide and ATP to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

-

Antiviral Activity

5.3.1. Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.[7][9][10]

-

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer

-

Cell culture medium

-

12-well plates

-

Test compound

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet solution

-

-

Procedure:

-

Cell Seeding: Seed host cells in 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Aspirate the culture medium and infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound. Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Overlay Application: Remove the virus-compound mixture and add the overlay medium containing the corresponding concentration of the test compound.

-

Incubation: Incubate the plates at 37°C until visible plaques have formed (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain the cell monolayer with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the initial characterization of a novel substituted purine analogue.

Caption: A typical experimental workflow for evaluating a novel purine analogue.

Conclusion

Substituted purine analogues represent a cornerstone in modern medicinal chemistry, with a proven track record in treating a range of diseases. Their versatility, stemming from the numerous possibilities for chemical modification, allows for the fine-tuning of their biological activity against specific targets. This guide has provided an in-depth overview of their anticancer, kinase inhibitory, and antiviral activities, supported by quantitative data and detailed experimental protocols. The provided signaling pathway and experimental workflow diagrams serve as valuable tools for visualizing the complex biological systems in which these compounds operate. A thorough understanding of these aspects is crucial for the continued development of novel and more effective purine-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 10. bioagilytix.com [bioagilytix.com]

- 11. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. auctoresonline.org [auctoresonline.org]

- 13. broadpharm.com [broadpharm.com]

- 14. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. bpsbioscience.com [bpsbioscience.com]

9-Benzyl-2,6-dichloro-9H-purine: A Versatile Precursor for Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Benzyl-2,6-dichloro-9H-purine is a key synthetic intermediate, serving as a versatile scaffold for the development of a diverse range of purine derivatives with significant potential in medicinal chemistry. Its unique structural features, particularly the presence of two reactive chlorine atoms at the 2- and 6-positions and a stable benzyl protecting group at the 9-position, allow for selective and sequential modifications. This guide provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols for its derivatization, and an exploration of the biological activities of the resulting compounds, with a focus on their roles as kinase inhibitors and antiviral agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-benzylation of 2,6-dichloropurine. Several methods have been reported, with the following protocol being a common and effective approach.

Experimental Protocol: N-Benzylation of 2,6-Dichloropurine

Materials:

-

2,6-Dichloropurine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction flask, suspend 2,6-dichloropurine (1.0 eq) and potassium carbonate (3.0 eq) in DMF.

-

Add benzyl bromide (1.2 eq) to the suspension.

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the suspension to remove inorganic salts.

-

Remove the DMF from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 0% to 80%) as the eluent to afford this compound as a white solid.[1]

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₂N₄ |

| Molecular Weight | 279.12 g/mol |

| CAS Number | 79064-26-9 |

Note: Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired and compared with literature values for full characterization.

This compound as a Precursor in Synthesis

The differential reactivity of the chlorine atoms at the C2 and C6 positions of the purine ring makes this compound an excellent precursor for the synthesis of various substituted purines. The C6-chloro group is more susceptible to nucleophilic aromatic substitution than the C2-chloro group. This allows for the selective introduction of substituents at the C6 position, followed by further modification at the C2 position if desired.

Synthesis of 6-Anilino-9-benzyl-2-chloro-9H-purine Derivatives

A common application of this compound is in the synthesis of 6-anilino-purine derivatives, which have shown promising biological activities.

Materials:

-

This compound

-

Substituted aniline (1.0 eq)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol

Procedure:

-

In a reaction flask, dissolve this compound (1.0 eq) and the respective substituted aniline (1.0 eq) in n-butanol.

-

Add DIPEA (2.0 eq) to the solution.

-

Stir the mixture at 110 °C for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 6-anilino-9-benzyl-2-chloro-9H-purine derivative.

Quantitative Data for Synthesized Derivatives

The following table summarizes the yields and melting points for a selection of 2,6,9-trisubstituted purine derivatives synthesized from 2,6-dichloropurine precursors, illustrating the utility of this synthetic approach.

| Compound | R Group at N9 | Yield (%) | Melting Point (°C) |

| 2,6-Dichloro-9-(cyclopropylmethyl)-9H-purine | Cyclopropylmethyl | 51 | - |

| 2,6-Dichloro-9-isopentyl-9H-purine | Isopentyl | 49 | - |

| 2,6-Dichloro-9-pentyl-9H-purine | Pentyl | 50 | - |

| 2,6-Dichloro-9-hexyl-9H-purine | Hexyl | 45 | - |

| 2,6-Dichloro-9-octyl-9H-purine | Octyl | 93 | 43.5–47.3 |

Data extracted from a study on the synthesis of new 2,6,9-trisubstituted purine derivatives. The yields are for the N-alkylation step starting from 2,6-dichloropurine.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.

Kinase Inhibition

Several 2,6,9-trisubstituted purines derived from precursors like this compound have been identified as potent inhibitors of oncogenic kinases, including Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD). These kinases are implicated in various forms of leukemia.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in B-cell malignancies.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematopoiesis. Internal tandem duplication (ITD) mutations in FLT3 lead to its constitutive activation, promoting the development of acute myeloid leukemia (AML).

Antirhinovirus Activity

Derivatives of this compound have also demonstrated potent activity against rhinoviruses, the primary cause of the common cold.[2][3] These compounds interfere with the viral replication cycle.

Rhinoviruses are single-stranded RNA viruses that replicate in the cytoplasm of host cells. The replication process involves entry, uncoating, translation of the viral polyprotein, RNA replication, and assembly of new virions.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the field of medicinal chemistry. Its straightforward synthesis and the differential reactivity of its chloro-substituents provide a robust platform for the generation of diverse libraries of purine derivatives. The demonstrated efficacy of these derivatives as potent kinase inhibitors and antiviral agents underscores the importance of this scaffold in the development of novel therapeutics for a range of diseases, from cancer to common viral infections. This guide provides a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery and development endeavors.

References

The Regioselective Reactivity of 2,6-Dichloropurine Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the chlorine atoms in 2,6-dichloropurine derivatives, a cornerstone for the synthesis of a diverse range of biologically active compounds. The strategic and selective substitution of these chlorine atoms is a key step in the development of novel therapeutics, including anti-cancer and anti-viral agents. This document provides a comprehensive overview of the underlying principles of their reactivity, quantitative data on reaction outcomes, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Principles: Reactivity of Chlorine Atoms in 2,6-Dichloropurine

The purine ring system is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry. In 2,6-dichloropurine, the two chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr). However, their reactivity is not equivalent.

The chlorine atom at the C6 position is significantly more reactive towards nucleophiles than the chlorine atom at the C2 position. This differential reactivity is a cornerstone of synthetic strategies involving 2,6-dichloropurine, allowing for sequential and regioselective substitution. By carefully controlling reaction conditions, it is possible to first substitute the C6 chlorine and then, under more forcing conditions, substitute the C2 chlorine. This stepwise approach enables the synthesis of a vast array of 2,6-disubstituted purine derivatives with diverse functionalities.

Factors influencing this regioselectivity include:

-

Electronic Effects: The electron-withdrawing nature of the nitrogen atoms in the purine ring activates both chlorine atoms towards nucleophilic attack. However, the electronic distribution within the heterocyclic system renders the C6 position more electrophilic and thus more susceptible to initial attack.

-

Nucleophile Strength: The nature of the incoming nucleophile plays a crucial role. Stronger nucleophiles will react more readily at both positions, while softer or bulkier nucleophiles may exhibit greater selectivity for the more accessible C6 position.

-

Reaction Conditions: Temperature, solvent, and the presence of a base can all be modulated to fine-tune the regioselectivity of the substitution reactions.

This inherent reactivity profile makes 2,6-dichloropurine a versatile starting material for creating libraries of compounds for drug discovery programs.[1]

Data Presentation: Regioselectivity and Yields in Nucleophilic Substitution Reactions

The following tables summarize quantitative data from various studies on the nucleophilic substitution of 2,6-dichloropurine and its derivatives. It is important to note that direct comparison between different studies may be limited due to variations in experimental conditions.

Table 1: Mono-substitution at the C6 Position with Amines

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Cyclohexylamine | EtOH | Et₃N | 90 (MW) | 1.5 | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | 65 |

| Methylcyclohexylamine | EtOH | Et₃N | 90 (MW) | 1.5 | 2-Chloro-N-(methylcyclohexyl)-9H-purin-6-amine | - |

| Aniline | NMP | - | 150 | 14 | N-phenyl-2-chloro-9H-purin-6-amine | - |

| Cyclobutylamine | - | Base | - | - | 6-Cyclobutylamino-2-chloropurine | - |

Table 2: Mono-substitution at the C6 Position with Alkoxides

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Sodium methoxide | Anhydrous Methanol | - | Reflux | 16 | 2-Chloro-6-methoxypurine | 82 |

| Cyclohexylmethoxide | THF | NaH | Reflux | 1 | 6-(Cyclohexylmethoxy)-2-chloropurine | 70 |

Table 3: Sequential Di-substitution of 2,6-Dichloropurine

| C6-Substituent | C2-Nucleophile | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | | Cyclohexylamino | 6-morpholinopyridin-3-amine | Ethanol | Trifluoroacetic acid | 120 (MW) | 2.5 | N⁶-Cyclohexyl-N²-(6-morpholinopyridin-3-yl)-7H-purine-2,6-diamine | 25 | | Cyclobutylamino | Aromatic amine | - | Trimethylsilyl chloride | - | - | 2-Arylamino-6-alkylaminopurines | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the nucleophilic substitution of 2,6-dichloropurine.

General Procedure for Mono-amination at the C6 Position

This protocol describes a typical procedure for the selective substitution of the C6 chlorine with an amine nucleophile.

Materials:

-

2,6-Dichloropurine

-

Amine of interest (e.g., cyclohexylamine)

-

Ethanol (EtOH)

-

Triethylamine (Et₃N)

-

Microwave reactor

-

Silica gel for purification

Procedure:

-

To a solution of 2,6-dichloropurine (1.0 equivalent) in ethanol, add the desired amine (1.1 equivalents) and triethylamine (1.1 equivalents).

-

Irradiate the reaction mixture in a microwave reactor at 90 °C for 1.5 hours.

-

Upon completion, a white precipitate will form.

-

Filter the precipitate and purify by silica gel chromatography to obtain the 2-chloro-6-aminopurine derivative.

General Procedure for Mono-alkoxylation at the C6 Position

This protocol outlines a common method for the selective substitution of the C6 chlorine with an alkoxide nucleophile.

Materials:

-

2,6-Dichloropurine

-

Anhydrous alcohol (e.g., methanol, cyclohexylmethanol)

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous solvent (e.g., THF, or the alcohol itself can serve as the solvent)

-

Silica gel for purification

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the alkoxide by adding sodium hydride or sodium metal to the anhydrous alcohol.

-

Once the alkoxide is formed, add a solution of 2,6-dichloropurine (1.0 equivalent) in the anhydrous solvent.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the 2-chloro-6-alkoxypurine derivative.

General Procedure for Thiolation at the C6 Position

This protocol provides a general method for the selective substitution of the C6 chlorine with a thiol nucleophile.

Materials:

-

2,6-Dichloropurine

-

Thiol of interest (e.g., thiophenol)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Potassium Carbonate - K₂CO₃)

-

Silica gel for purification

Procedure:

-

To a solution of 2,6-dichloropurine (1.0 equivalent) in anhydrous DMF, add the desired thiol (1.1 equivalents) and potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

If necessary, purify the crude product by recrystallization or silica gel chromatography to obtain the 2-chloro-6-thiopurine derivative.

General Procedure for Sequential Di-substitution

This protocol outlines a two-step process to synthesize 2,6-disubstituted purines.

Step 1: C6-Substitution

-

Follow the procedure for mono-amination (3.1), mono-alkoxylation (3.2), or mono-thiolation (3.3) to synthesize the desired 2-chloro-6-substituted purine intermediate. Isolate and purify this intermediate.

Step 2: C2-Substitution

Materials:

-

2-Chloro-6-substituted purine intermediate

-

Second nucleophile of interest

-

Solvent (e.g., N-methyl-2-pyrrolidone - NMP, ethanol)

-

Base or Catalyst (if required, e.g., trifluoroacetic acid)

Procedure:

-

Dissolve the 2-chloro-6-substituted purine intermediate (1.0 equivalent) in a suitable solvent.

-

Add the second nucleophile (typically in excess, e.g., 3.0 equivalents).

-

If necessary, add a base or a catalyst to facilitate the reaction.

-

Heat the reaction mixture at an elevated temperature (e.g., 150 °C) for an extended period (e.g., 14 hours). The reaction may also be performed under microwave irradiation.

-

Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction mixture according to the nature of the product and purify by chromatography to obtain the final 2,6-disubstituted purine derivative.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways where purine derivatives are active, as well as a generalized experimental workflow for their synthesis.

Signaling Pathways

Purine derivatives exert their biological effects by modulating various cellular signaling pathways. Their structural similarity to endogenous purines allows them to interact with a range of biological targets, including enzymes and receptors.

Purinergic Signaling Pathway:

This pathway is activated by extracellular purine nucleosides and nucleotides like adenosine and ATP, which bind to specific P1 and P2 receptors, respectively. This signaling cascade is involved in a wide array of physiological processes.

Caption: Overview of the Purinergic Signaling Pathway.

PI3K/Akt/mTOR Signaling Pathway:

This pathway is a crucial regulator of cell growth, proliferation, and survival. Many purine-based inhibitors target kinases within this pathway, making it a significant area of interest in cancer drug development.

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Purine Derivatives.

CDK Signaling Pathway:

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Purine-based molecules, such as roscovitine, have been developed as potent CDK inhibitors, highlighting their therapeutic potential in oncology.

Caption: Inhibition of the CDK-Mediated Cell Cycle by Purine Derivatives.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2,6-disubstituted purine derivatives from 2,6-dichloropurine.

Caption: General Workflow for 2,6-Disubstituted Purine Synthesis.

Conclusion

The differential reactivity of the chlorine atoms in 2,6-dichloropurine provides a powerful and versatile platform for the synthesis of a wide range of purine derivatives. By understanding the principles of regioselectivity and carefully controlling reaction conditions, researchers can efficiently generate libraries of novel compounds for evaluation as potential therapeutic agents. The information provided in this guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the rational design and synthesis of next-generation purine-based medicines.

References

Unveiling the Potential: A Speculative Mechanism of Action for 9-Benzyl-2,6-dichloro-9H-purine

For Immediate Release

This technical guide explores the speculated mechanism of action of 9-Benzyl-2,6-dichloro-9H-purine, a synthetic purine derivative. While direct biological studies on this specific compound are not extensively available in public literature, its structural components—a 2,6-dichloropurine core and a 9-benzyl substituent—are present in numerous biologically active molecules. By examining the known activities of these related compounds, we can construct a well-grounded hypothesis regarding the potential cellular targets and pathways influenced by this compound.

Core Hypothesis: A Competitive Kinase Inhibitor

The primary speculated mechanism of action for this compound is the competitive inhibition of ATP-binding sites on various protein kinases. The purine scaffold is a well-established "privileged structure" in medicinal chemistry, mimicking the endogenous ATP molecule and enabling it to dock into the active sites of kinases. The dichloro substitutions at the C2 and C6 positions, along with the benzyl group at N9, likely modulate its binding affinity and selectivity for specific kinases.

Derivatives of 2,6,9-trisubstituted purines have demonstrated significant inhibitory effects on oncogenic kinases such as Bcr-Abl, BTK, and FLT3-ITD, which are crucial in certain leukemias.[1] Furthermore, various purine derivatives are known to target cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.[2]

Potential Cellular Targets and Signaling Pathways

Based on the activities of structurally similar compounds, this compound could potentially interact with several key cellular targets:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs could lead to cell cycle arrest, a common mechanism for anticancer agents. The purine ring system is a core feature of many known CDK inhibitors.[2][3]

-

Tyrosine Kinases: The benzyl group may facilitate binding to the hydrophobic regions of tyrosine kinase active sites, similar to known inhibitors of Bcr-Abl and other tyrosine kinases involved in cancer cell proliferation and survival.[1]

-

Adenosine Receptors: N9-benzyl substituted purine derivatives have shown affinity for adenosine A1 and A2A receptors, suggesting a potential role in modulating GPCR signaling pathways.[4][5]

The logical flow for this speculation is outlined in the following diagram:

Quantitative Data from Related Compounds

While no direct quantitative data for this compound has been identified, the following table summarizes the inhibitory activities of some of its derivatives against relevant kinases. This data provides a basis for speculating on the potential potency of the parent compound.

| Derivative Class | Target Kinase | Reported IC50/Ki | Reference |

| 2,6,9-Trisubstituted Purine (4f) | Bcr-Abl | IC50 = 70 nM | [1] |

| 2,6,9-Trisubstituted Purine (5j) | BTK | IC50 = 0.41 µM | [1] |

| 2,6,9-Trisubstituted Purine (5b) | FLT3-ITD | IC50 = 0.38 µM | [1] |

| 6-(3-chloroanilino) Purine (4h) | CDK2 | IC50 = 0.3 µM | [3] |

| 9-benzylpyrimidopurinedione (9) | Adenosine A2A | Ki = 0.699 µM | [4][5] |

| 9-benzylpyrimidopurinedione (18) | Adenosine A1 | Ki = 0.089 µM | [4][5] |

Proposed Experimental Workflow for Mechanism Elucidation

To validate the speculated mechanism of action, a systematic experimental approach is necessary. The following workflow outlines the key stages of investigation.

Detailed Methodologies for Key Experiments

While specific protocols for this compound are not available, the following are generalized methodologies for the proposed key experiments, based on standard laboratory practices.

Kinase Inhibition Assay (Generic)

-

Objective: To determine the in vitro inhibitory activity of the compound against a specific kinase.

-

Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and kinase buffer.

-

Add the test compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP (or ADP produced) using the detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.

-

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of the compound on a cancer cell line.

-

Materials: Selected cancer cell line (e.g., HL-60), complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding the solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Conclusion

The available evidence strongly suggests that this compound is likely to function as a competitive inhibitor of protein kinases. Its 2,6-dichloropurine core provides the essential scaffold for ATP-site binding, while the 9-benzyl group can contribute to potency and selectivity through hydrophobic interactions. The primary downstream effects are anticipated to be cell cycle arrest and induction of apoptosis in cancer cells. The proposed experimental workflow provides a clear path to validating this hypothesis and fully elucidating the mechanism of action of this compound. This understanding is crucial for its potential development as a lead compound in drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N9-benzyl-substituted 1,3-dimethyl- and 1,3-dipropyl-pyrimido[2,1-f]purinediones: synthesis and structure-activity relationships at adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Chemistry of 2,6,9-Trisubstituted Purines: A Technical Guide for Drug Discovery

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Scaffold

For researchers, medicinal chemists, and professionals in drug development, the purine scaffold represents a cornerstone of heterocyclic chemistry with profound implications for therapeutic intervention. Among its varied derivatives, 2,6,9-trisubstituted purines have emerged as a particularly fruitful area of investigation, yielding potent and selective modulators of key biological targets. This technical guide provides a comprehensive overview of the chemistry of these compounds, detailing their synthesis, structure-activity relationships (SAR), and applications in modern drug discovery, with a focus on their role as kinase inhibitors.

Core Synthetic Strategies

The construction of 2,6,9-trisubstituted purine libraries generally commences with commercially available dihalogenated purines, most commonly 2,6-dichloropurine or 2-fluoro-6-chloropurine.[1][2] The synthetic approach hinges on the differential reactivity of the C2, C6, and N9 positions, allowing for a stepwise and controlled introduction of diverse substituents. The typical synthetic sequence involves nucleophilic aromatic substitution reactions and N-alkylation.

A prevalent strategy involves the sequential substitution at the C6, N9, and C2 positions. The greater reactivity of the C6 position towards nucleophiles allows for the initial introduction of a variety of substituents, often amines, which is crucial for tuning the biological activity of the final compounds.[1] This is followed by alkylation at the N9 position and, finally, substitution at the less reactive C2 position, which may necessitate more forcing conditions or the use of catalysts.

Biological Applications and Mechanism of Action

2,6,9-Trisubstituted purines are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, most notably protein kinases.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making these enzymes attractive targets for therapeutic development.[4][5]

These purine derivatives have demonstrated significant inhibitory activity against several key kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), Bruton's Tyrosine Kinase (BTK), and FMS-like Tyrosine Kinase 3 (FLT3-ITD).[3][4][5][6] By competing with the endogenous ATP ligand for the kinase's active site, these compounds can effectively block downstream signaling pathways that promote cell proliferation and survival.[4] This mechanism of action can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[1][7]

Beyond oncology, 2,6,9-trisubstituted purines are being explored for their neuroprotective properties, with some derivatives showing promise as inhibitors of butyrylcholinesterase (BChE) and agonists of the cannabinoid CB2 receptor, suggesting their potential in treating neurodegenerative diseases.[8]

Quantitative Data Summary

The following tables summarize the biological activity of representative 2,6,9-trisubstituted purine derivatives against various cancer cell lines and kinases.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 4r | CACO2 | 27 | [1] |

| 7h | HL-60 | Potent (compared to cisplatin) | [1][7] |

| 21 | HeLa | LD50 = 6.7 | [9] |

| V | K562, CEM, Ramos, MV4-11 | 1.24 - 7.62 | [3] |

| Compound | Target Kinase | IC50 | Reference |

| AP23464 | Bcr-Abl | < 1 nM | [3] |

| Compound I | BTK | 8 nM | [3] |

| Compound II | FLT3-ITD | 2 nM | [3] |

| 4f | Bcr-Abl | 70 nM | [3] |

| 5j | BTK | 0.41 µM | [3] |

| 5b | FLT-ITD | 0.38 µM | [3] |

| 21 | CDK5 | 0.16 µM | [9] |

| 21 | CDK1 | 0.45 µM | [9] |

| 21 | CDK2 | 0.65 µM | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of 2,6,9-trisubstituted purines. The following protocols are based on established procedures reported in the literature.[1][3]

General Synthetic Procedure for 2,6,9-Trisubstituted Purines

This protocol outlines a common three-step synthesis starting from 2,6-dichloropurine.[3]

Step 1: N9-Alkylation

-

To a solution of 2,6-dichloropurine (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3, 1.2 eq).

-

Add the desired alkyl halide (R-X, 1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N9-alkylated purine.

Step 2: C6-Substitution (Amination)

-

Dissolve the N9-alkylated 2,6-dichloropurine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).

-

Add the desired amine (R'-NH2, 1.5-2.0 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the 2-chloro-6-amino-9-alkylpurine.

Step 3: C2-Substitution

-

To a solution of the 2-chloro-6-amino-9-alkylpurine (1.0 eq) in a suitable solvent (e.g., n-butanol or sealed tube), add the second amine (R''-NH2, 2.0-5.0 eq).

-

Heat the reaction mixture at a high temperature (e.g., 120-150 °C), potentially using microwave irradiation to accelerate the reaction.[3]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 2,6,9-trisubstituted purine.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

-

Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding a phosphate source (e.g., [γ-32P]ATP or using a fluorescence-based assay).

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific time.

-

Stop the reaction and quantify the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by 2,6,9-trisubstituted purines and a typical experimental workflow for their development.

Caption: Simplified CDK signaling pathway and the inhibitory action of 2,6,9-trisubstituted purines.

Caption: A typical workflow for the development of 2,6,9-trisubstituted purine-based drug candidates.

References

- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N9-Alkylation of 2,6-Dichloropurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N9-alkylation of 2,6-dichloropurine is a fundamental synthetic transformation in medicinal chemistry, serving as a key step in the synthesis of a wide array of biologically active purine derivatives. These derivatives are crucial scaffolds for developing inhibitors of various enzymes, such as protein kinases, which are implicated in diseases like cancer. The strategic introduction of substituents at the N9 position of the purine ring significantly influences the compound's pharmacological properties. This document provides detailed experimental protocols for the N9-alkylation of 2,6-dichloropurine, focusing on regioselectivity and reaction efficiency. Common synthetic strategies involve sequential substitution at the C6, C2, and N9 positions, leveraging the differential reactivity of these sites.[1]

Synthetic Strategies Overview

The synthesis of N9-alkylated 2,6-dichloropurines can be achieved through several methods, with the choice of method often depending on the nature of the alkylating agent and the desired regioselectivity. Direct alkylation using alkyl halides under basic conditions is a common approach, though it can sometimes lead to a mixture of N7 and N9 isomers.[2][3][4] The Mitsunobu reaction offers an alternative for the alkylation with alcohols, often favoring the N9 isomer.[5][6] Another efficient method utilizes tetrabutylammonium fluoride (TBAF) to facilitate the reaction.[5] Regioselectivity is a critical aspect of purine alkylation, with the N9-substituted product typically being the desired isomer.[7][8] The ratio of N9 to N7 isomers can be influenced by factors such as the solvent, reaction temperature, and the steric bulk of substituents on the purine ring.[6][7]

Experimental Protocols

Protocol 1: N9-Alkylation using Alkyl Halide and Potassium Carbonate

This protocol describes a widely used method for the N9-alkylation of 2,6-dichloropurine using an alkyl halide in the presence of a mild base.[1]

Materials:

-

2,6-Dichloropurine

-

Anhydrous Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

Alkyl Halide (e.g., ethyl iodide, benzyl bromide)

-

Silica Gel for column chromatography

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a solution of 2,6-dichloropurine (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (3.0 mmol).

-

Add the desired alkyl halide (1.5 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product, which may contain a mixture of N9- and N7-alkylated regioisomers, by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired N9-substituted product.[1][9]

Protocol 2: Mitsunobu Reaction for N9-Alkylation with Alcohols